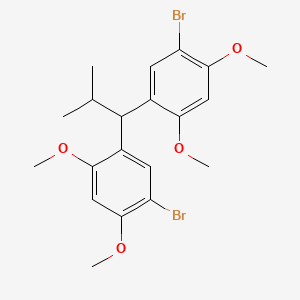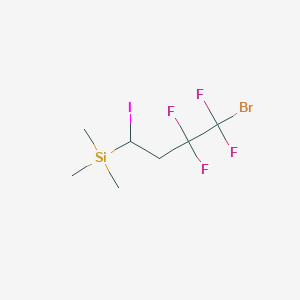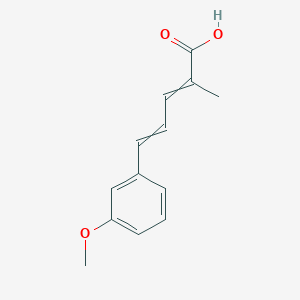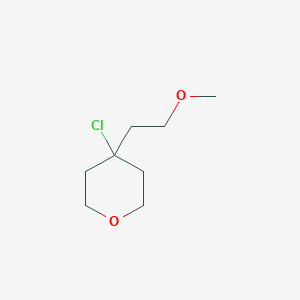
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and tetraethylene glycol.
Etherification: The phenol is etherified with tetraethylene glycol under controlled conditions to form the desired ether linkages.
Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated phenoxy derivatives.
科学的研究の応用
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
作用機序
The mechanism of action of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar in structure but lacks the multiple ether linkages.
3,6,9,12-Tetraoxatetradecan-1-ol: Similar ether linkages but lacks the phenoxy group.
Uniqueness
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its combination of ether linkages and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89360-29-2 |
|---|---|
分子式 |
C21H36O6 |
分子量 |
384.5 g/mol |
IUPAC名 |
2,3-dimethyl-3-[1-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]propan-2-yloxy]butan-2-ol |
InChI |
InChI=1S/C21H36O6/c1-18(27-21(4,5)20(2,3)22)17-25-14-13-23-11-12-24-15-16-26-19-9-7-6-8-10-19/h6-10,18,22H,11-17H2,1-5H3 |
InChIキー |
LRTMPHURYGUWDU-UHFFFAOYSA-N |
正規SMILES |
CC(COCCOCCOCCOC1=CC=CC=C1)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

